molecular formula C15H16ClN3O B1208125 Lodaxaprine CAS No. 93181-81-8

Lodaxaprine

Cat. No.: B1208125
CAS No.: 93181-81-8
M. Wt: 289.76 g/mol
InChI Key: USEZRIFSJXAMJD-UHFFFAOYSA-N
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Description

Lodaxaprine is a small molecule drug initially developed by Sanofi. It is known for its potential anticonvulsant properties and has been studied for its effects on the nervous system. The molecular formula of this compound is C15H16ClN3O, and it functions as a sodium channel alpha subunit blocker, which makes it a candidate for treating nervous system diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lodaxaprine can be synthesized through several methods. One common synthetic route involves the condensation reaction of 3-chloro-6-(2-chlorophenyl)pyridazine with 4-hydroxypiperidine in boiling 1-butanol. This reaction yields 3-(4-hydroxypiperidino)-6-(2-chlorophenyl)pyridazine, which is the active form of this compound .

Industrial Production Methods

The industrial production of this compound involves a series of steps to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Lodaxaprine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Mechanism of Action

Lodaxaprine exerts its effects by blocking the sodium channel alpha subunit. This action inhibits the influx of sodium ions into neurons, which stabilizes the neuronal membrane and prevents excessive neuronal firing. This mechanism is particularly useful in conditions like epilepsy, where abnormal neuronal activity needs to be controlled .

Properties

93181-81-8

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2

InChI Key

USEZRIFSJXAMJD-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

93181-81-8

synonyms

3-(4-hydroxypiperidyl)-6-(2'-chlorophenyl)pyridazine
CM 40907
CM-40907

Origin of Product

United States

Synthesis routes and methods

Procedure details

Operation is carried out in accordance with the methods mentioned for preparing 3-chloro-6-(2-chloro-phenyl)pyridazine (m.p.: 146°-147° C.). 5 g of this product are dissolved in 120 ml of normal butanol and mixed with 6.74 g of 4-hydroxy-piperidine, then heated to reflux. By following the modus operandi described for the previous Example, 5 g of CM 40907 are obtained after recrystallization in absolute ethanol.
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